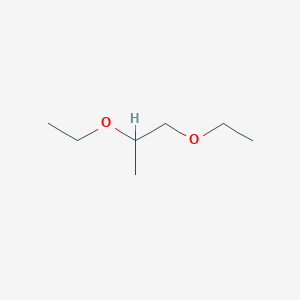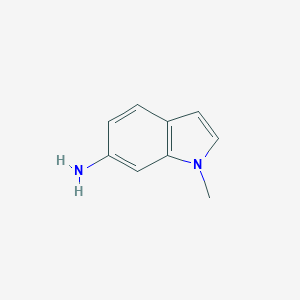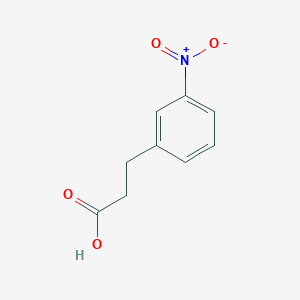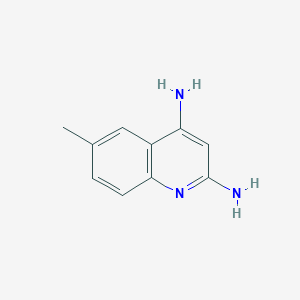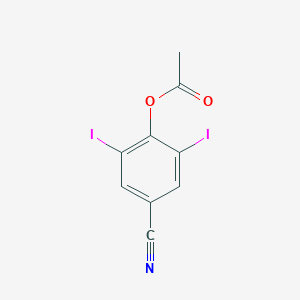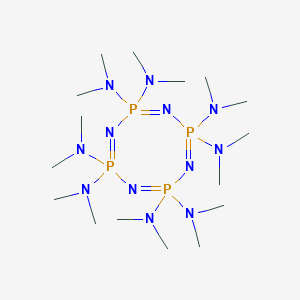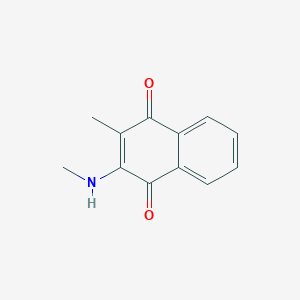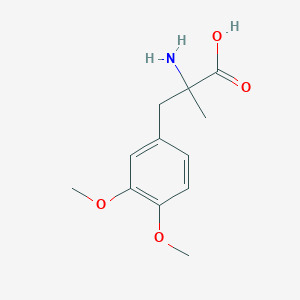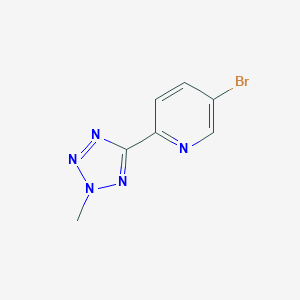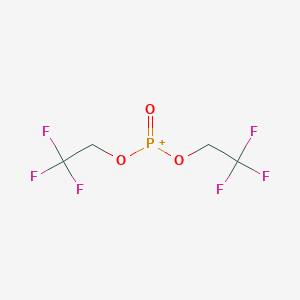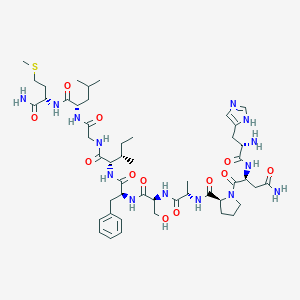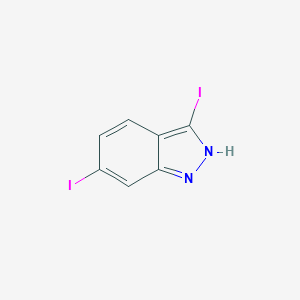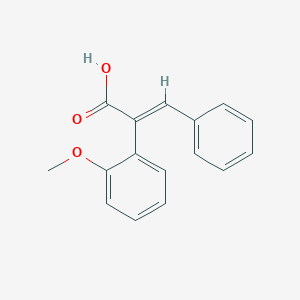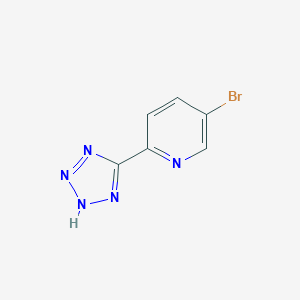![molecular formula C23H38O2 B155939 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene CAS No. 34809-61-5](/img/structure/B155939.png)
1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene, also known as plastoquinone-9, is a lipid-soluble molecule that plays a crucial role in the electron transport chain of photosynthesis. It is a quinone derivative that is found in the thylakoid membranes of chloroplasts in plants and algae. The molecule is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH during photosynthesis.
Wirkmechanismus
Plastoquinone-9 acts as an electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to produce ATP and NADPH. The molecule undergoes a series of redox reactions, alternating between its oxidized and reduced forms, to facilitate the transfer of electrons.
Biochemische Und Physiologische Effekte
Plastoquinone-9 is essential for the function of photosynthesis and plays a critical role in the production of energy in plants and algae. It has been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress. In addition, 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 has been implicated in the regulation of gene expression and the control of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Plastoquinone-9 is a useful tool for studying the electron transport chain in photosynthesis and the function of quinone derivatives in biological systems. Its lipid-soluble nature makes it easy to incorporate into membranes and to study its interactions with other molecules. However, its synthesis is complex and requires careful purification, and its use in experiments may be limited by its availability and cost.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and its derivatives. These include:
1. Development of new synthesis methods to improve the yield and purity of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9.
2. Investigation of the role of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 in the regulation of gene expression and cell growth.
3. Study of the interactions between 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and other molecules in the electron transport chain, including cytochrome b6f and plastocyanin.
4. Development of new applications for 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 in the fields of renewable energy and biotechnology.
5. Investigation of the potential use of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 as an antioxidant and its effects on oxidative stress in cells.
Conclusion
Plastoquinone-9 is a lipid-soluble molecule that plays a critical role in the electron transport chain of photosynthesis. Its synthesis is complex, but it has been extensively studied for its role in energy production and its potential applications in the fields of renewable energy and biotechnology. Further research into 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and its derivatives could lead to new insights into the function of quinone derivatives in biological systems and the development of new technologies for energy production and cell regulation.
Wissenschaftliche Forschungsanwendungen
Plastoquinone-9 has been extensively studied for its role in photosynthesis and its potential applications in the field of renewable energy. Researchers have investigated the mechanism of electron transfer in the electron transport chain and the factors that affect the efficiency of photosynthesis. Plastoquinone-9 has also been used as a model system to study the function of other quinone derivatives in biological systems.
Eigenschaften
CAS-Nummer |
34809-61-5 |
|---|---|
Produktname |
1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7- |
InChI-Schlüssel |
VNUMDBCQWDYHOF-FPLPWBNLSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Synonyme |
(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene; 1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



